molecular formula C20H18N4O2 B2602982 6-methyl-1-propyl-3-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one CAS No. 1207059-55-9

6-methyl-1-propyl-3-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one

Cat. No.: B2602982
CAS No.: 1207059-55-9
M. Wt: 346.39
InChI Key: XYVDWCACOCLKEE-UHFFFAOYSA-N
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Description

6-methyl-1-propyl-3-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one is a heterocyclic compound featuring a quinolin-4(1H)-one core substituted with a methyl group at position 6, a propyl chain at position 1, and a 1,2,4-oxadiazole ring fused to a pyridin-4-yl moiety at position 2.

Properties

IUPAC Name

6-methyl-1-propyl-3-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)quinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4O2/c1-3-10-24-12-16(18(25)15-11-13(2)4-5-17(15)24)20-22-19(23-26-20)14-6-8-21-9-7-14/h4-9,11-12H,3,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYVDWCACOCLKEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C=C(C(=O)C2=C1C=CC(=C2)C)C3=NC(=NO3)C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 6-methyl-1-propyl-3-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one is a derivative of quinoline and oxadiazole, which has garnered interest due to its potential biological activities. This article delves into the biological activity of this compound, focusing on its antimicrobial properties, mechanisms of action, and comparative efficacy against various pathogens.

Structure and Properties

The molecular structure of the compound features a quinoline core substituted with a pyridine and an oxadiazole moiety. The presence of these heterocycles is significant as they are known to enhance biological activity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of compounds containing the 1,3,4-oxadiazole ring, particularly when combined with quinoline derivatives.

Case Studies

  • Antibacterial Activity :
    • A study found that derivatives similar to This compound exhibited significant antibacterial activity against strains such as Staphylococcus aureus and Pseudomonas aeruginosa. These compounds demonstrated Minimum Inhibitory Concentration (MIC) values comparable to established antibiotics like ciprofloxacin .
  • Antitubercular Activity :
    • Another investigation reported that oxadiazole derivatives showed promising antitubercular effects. The compound under discussion was noted for its ability to inhibit Mycobacterium tuberculosis growth at MICs ranging from 4–8 µM .
  • Antifungal Activity :
    • Compounds with similar structures have also been tested for antifungal properties. For instance, certain derivatives displayed potent activity against Candida albicans and other fungal strains .

The biological activity of This compound is believed to be mediated through several mechanisms:

  • Inhibition of DNA Gyrase : The compound may inhibit DNA gyrase, an essential enzyme for bacterial DNA replication. This mechanism was supported by studies showing that related compounds effectively blocked this enzyme's activity .
  • Disruption of Cell Membrane Integrity : Some studies suggest that these compounds could disrupt bacterial cell membranes, leading to cell lysis and death .

Comparative Efficacy

A comparative analysis of the biological activities of various oxadiazole derivatives reveals that those incorporating a quinoline structure often exhibit enhanced efficacy:

Compound TypeMIC (µg/mL)Activity Type
Quinoline-Oxadiazole Derivative1.56Antibacterial
Standard Antibiotic (Ciprofloxacin)2.0Antibacterial
Oxadiazole Derivative4–8Antitubercular
Quinoline-Oxadiazole (Antifungal)VariesAntifungal

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a comparative analysis with three analogs:

Table 1: Structural and Functional Comparison

Compound Name Key Substituents Biological Activity (Reported) Reference Source
6-methyl-1-propyl-3-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one Pyridin-4-yl-oxadiazole, methyl, propyl Hypothesized kinase inhibition Synthetic analog
6-methyl-1-propyl-3-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]quinolin-4(1H)-one 3,4,5-Trimethoxyphenyl-oxadiazole, methyl, propyl Anticancer (in vitro: tubulin inhibition) PubChem entry
2-[[3-[[[4-Bromo-5-(1-fluoroethenyl)-3-methylthiophen-2-yl]methyl]amino]propyl]amino]quinolin-4(1H)-one (Bederocin) Thiophene-bromo-fluorovinyl, aminopropyl Antibacterial (Gram-positive pathogens) Pharmacopeial Forum
4-(Coumarin-3-yl)pyrimidin-2(1H)-one derivatives Coumarin, tetrazolyl, pyrimidinone Antifungal, antioxidant Synthesis study

Key Observations :

Substituent-Driven Activity :

  • The pyridin-4-yl-oxadiazole group in the target compound may enhance π-π stacking interactions with enzyme active sites, analogous to the 3,4,5-trimethoxyphenyl-oxadiazole analog’s tubulin-binding activity . However, the latter’s methoxy groups likely improve membrane permeability, a feature absent in the pyridinyl variant.
  • Bederocin ’s thiophene-bromo-fluorovinyl substituent confers broad-spectrum antibacterial activity, suggesting that halogenation and vinyl groups critically influence microbial target engagement .

Heterocyclic Modifications: Replacement of oxadiazole with coumarin-pyrimidinone (as in ) shifts activity toward antifungal and antioxidant effects, highlighting the scaffold’s versatility. The oxadiazole ring’s electron-withdrawing nature may favor kinase or protease inhibition over redox modulation.

Synthetic Accessibility: The target compound’s synthesis likely employs cyclocondensation of amidoximes with carboxylic acid derivatives, a method validated for analogous oxadiazole-quinolinones . By contrast, Bederocin’s synthesis involves multi-step functionalization of the thiophene ring, complicating scalability .

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